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Compound of Interest

Compound Name: ML350

Cat. No.: B10763790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic window of ML350, a

potent and selective kappa opioid receptor (KOR) antagonist, against other relevant

alternatives. The objective is to offer a clear, data-driven overview to inform preclinical research

and drug development decisions.

Executive Summary
ML350 (also known as CYM-50202 and SR-2311) is a highly potent and selective antagonist of

the kappa opioid receptor (KOR) with potential therapeutic applications in addiction,

depression, and other central nervous system disorders. Preclinical data suggests ML350
possesses favorable pharmacokinetic properties, including good brain penetration. This guide

summarizes the available preclinical data for ML350 and compares it with other KOR

antagonists, JDTic and CERC-501 (LY2456302), to contextualize its therapeutic window. While

direct preclinical studies defining the therapeutic window of ML350 through concurrent efficacy

and toxicity evaluations are not extensively published, its pharmacological profile and data from

comparator compounds provide valuable insights.

Comparative Analysis of Preclinical Data
The following tables summarize key preclinical parameters for ML350 and its comparators.

This data is essential for evaluating the potential therapeutic window of these compounds.
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Table 1: In Vitro Pharmacological Profile

Compound Target IC50 / Ki Selectivity Source

ML350 OPRK1 (KOR) 9-16 nM (IC50)

219-382 fold vs

OPRD1; 20-35

fold vs OPRM1

[1]

JDTic OPRK1 (KOR) ~1 nM (Ki)
Highly selective

for KOR
[2]

CERC-501

(LY2456302)
OPRK1 (KOR) ~1 nM (Ki)

~60 fold vs

OPRM1; ~350

fold vs OPRD1

[3]

Table 2: Preclinical In Vivo Efficacy and Safety Profile
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Compound
Preclinical
Model

Efficacious
Dose Range

Observed
Adverse
Effects/Toxiciti
es

Source

ML350
Data not publicly

available

Data not publicly

available

A broad panel

screening by

CEREP showed

no significant off-

target effects.

[1]

JDTic

Rodent models

of depression,

anxiety, and

addiction

3-10 mg/kg

Cardiac toxicity

(ventricular

tachycardia)

observed in non-

human primates,

leading to

discontinuation

of clinical

development.

CERC-501

(LY2456302)

Rodent models

of alcohol and

nicotine

dependence

3-30 mg/kg

Well-tolerated in

Phase 1 clinical

trials.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.

Below are representative experimental protocols for assessing the efficacy and safety of KOR

antagonists.

In Vivo Efficacy: Forced Swim Test (Mouse Model of
Depression)
This model is widely used to assess antidepressant-like activity.
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Animals: Male C57BL/6J mice are housed under standard laboratory conditions with ad

libitum access to food and water.

Drug Administration: ML350, comparator compounds, or vehicle are administered

intraperitoneally (i.p.) or orally (p.o.) at various doses at a specified time before the test.

Procedure:

Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in

diameter) filled with water (23-25°C) to a depth of 15 cm.

The total duration of the test is 6 minutes.

The duration of immobility (floating passively with only small movements to maintain

balance) is recorded during the last 4 minutes of the test.

Data Analysis: A reduction in immobility time by the test compound compared to the vehicle

is indicative of an antidepressant-like effect. Data are typically analyzed using a one-way

ANOVA followed by a post-hoc test.

In Vivo Safety: Cardiovascular Safety Assessment (Non-
Human Primate Model)
This protocol is essential for identifying potential cardiac liabilities, a known concern for some

KOR antagonists.

Animals: Cynomolgus monkeys are instrumented with telemetry devices for continuous

monitoring of cardiovascular parameters.

Drug Administration: The test compound is administered intravenously (i.v.) or orally (p.o.) at

escalating doses.

Parameters Monitored:

Electrocardiogram (ECG) for heart rate and rhythm abnormalities (e.g., QT interval

prolongation, arrhythmias).
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Blood pressure.

Heart rate.

Procedure: Baseline cardiovascular data is collected before drug administration. Following

dosing, data is continuously recorded for a predefined period (e.g., 24 hours).

Data Analysis: Changes in cardiovascular parameters from baseline are analyzed.

Statistically significant and clinically relevant changes, such as the induction of arrhythmias,

would be considered adverse effects.

Signaling Pathways and Experimental Workflows
Visual representations of the underlying biology and experimental designs can aid in

understanding the therapeutic rationale and study execution.

Signaling Pathway of Kappa Opioid Receptor
Antagonism
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Caption: KOR antagonism by ML350 blocks the effects of dynorphin, potentially reversing

stress-induced anhedonia.

Experimental Workflow for Preclinical Evaluation
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Caption: A stepwise workflow for the preclinical validation of a novel KOR antagonist like

ML350.

Conclusion
ML350 is a promising KOR antagonist with a strong in vitro profile and encouraging early in

vivo pharmacokinetic data. While comprehensive preclinical studies defining its therapeutic

window are not yet widely published, the available information, when compared to other KOR

antagonists, suggests a potentially favorable safety profile. The discontinuation of JDTic due to

cardiac toxicity highlights the critical importance of thorough cardiovascular safety assessment

for this class of compounds. CERC-501, having progressed to clinical trials, serves as a

benchmark for a KOR antagonist with a viable therapeutic window. Further preclinical studies

directly assessing the dose-response relationship of ML350 for both efficacy and toxicity in

relevant animal models are necessary to fully validate its therapeutic window and support its

progression towards clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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